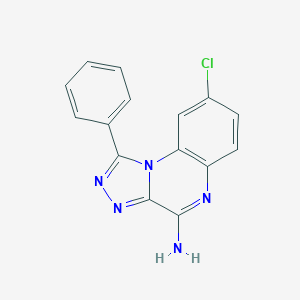

CP-66713

Description

The exact mass of the compound 8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality CP-66713 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CP-66713 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN5/c16-10-6-7-11-12(8-10)21-14(9-4-2-1-3-5-9)19-20-15(21)13(17)18-11/h1-8H,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBENJWAFQLORQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C3N2C4=C(C=CC(=C4)Cl)N=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238743 | |

| Record name | 8-chloro-1-phenyl-(1,2,4)Triazolo(4,3-a)quinoxalin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91896-57-0 | |

| Record name | CP 66713 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091896570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-chloro-1-phenyl-(1,2,4)Triazolo(4,3-a)quinoxalin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Molecular Actions of CP-66713: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-66713 has been identified in the scientific literature as a selective antagonist of the adenosine A2A receptor. This guide provides a comprehensive overview of its mechanism of action based on the available scientific data. While specific quantitative binding affinities and detailed pharmacokinetic data for CP-66713 are not extensively reported in publicly accessible literature, its functional effects on neuronal activity, particularly in the context of long-term potentiation, have been documented. This document synthesizes the existing information, detailing the experimental basis for its classification, the implicated signaling pathways, and representative experimental protocols relevant to its study.

Core Mechanism of Action: Adenosine A2A Receptor Antagonism

1.1. Impact on Long-Term Potentiation

Long-term potentiation is a cellular model for the synaptic plasticity that underlies learning and memory. The role of CP-66713 in this process has been investigated in the CA1 neurons of the hippocampus.

-

Inhibition of LTP Induction: In the presence of 10 µM CP-66713, tetanic stimulation that would normally induce LTP instead resulted in long-term depression of evoked synaptic potentials (field EPSPs). This suggests that A2A receptor activation is a necessary step for the induction of this form of synaptic plasticity.

-

Facilitation of LTP Reversal (Depotentiation): When applied after the establishment of LTP, CP-66713 (10 µM) was shown to facilitate the reversal of the potentiated field EPSP slope, a process known as depotentiation.

These findings strongly indicate that CP-66713 acts by preventing the downstream signaling initiated by adenosine binding to A2A receptors, which plays a crucial role in the modulation of synaptic strength.

Quantitative Data Summary

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| Effective Concentration | 10 µM | Guinea Pig Hippocampal Slices | Long-Term Potentiation Induction | (Sekino et al., 1991) |

| Effective Concentration | 10 µM | Guinea Pig Hippocampal Slices | Long-Term Potentiation Reversal | (Fujii et al., 1992) |

Signaling Pathways

As an adenosine A2A receptor antagonist, CP-66713 is predicted to inhibit the canonical signaling pathway associated with this G-protein coupled receptor (GPCR). A2A receptors are typically coupled to the Gs alpha subunit of heterotrimeric G-proteins.

3.1. The Adenosine A2A Receptor Signaling Cascade

Activation of the A2A receptor by its endogenous ligand, adenosine, initiates a signaling cascade that leads to the production of cyclic AMP (cAMP). CP-66713, by blocking the receptor, prevents these downstream effects.

Figure 1. Adenosine A2A Receptor Signaling Pathway and the Inhibitory Action of CP-66713.

Experimental Protocols

The following are representative protocols for the types of experiments used to characterize the activity of CP-66713. These are generalized methodologies and not the specific, detailed protocols from the original studies, which are not fully available.

4.1. Representative Protocol: Adenosine A2A Receptor Binding Assay

This type of assay would be used to determine the binding affinity (Ki) of CP-66713 for the A2A receptor.

Figure 2. Generalized Workflow for a Competitive Radioligand Binding Assay.

4.2. Representative Protocol: Electrophysiological Recording of Long-Term Potentiation in Hippocampal Slices

This protocol outlines the general steps taken in the functional assays that identified CP-66713 as an A2A antagonist.

In-depth Technical Guide: CP-66713 as an Adenosine A2 Receptor Antagonist

An important note for our audience of researchers, scientists, and drug development professionals: Following a comprehensive search of publicly available scientific literature and databases, we have determined that there is no specific information available regarding the compound designated as CP-66713. As such, we are unable to provide a detailed technical guide on its properties as an adenosine A2 receptor antagonist, including quantitative data, experimental protocols, and signaling pathway visualizations.

To provide valuable context for researchers in this field, this guide will instead focus on the well-established principles of adenosine A2A receptor antagonism, utilizing data and protocols for extensively studied, representative compounds. This will serve as a foundational resource for understanding the experimental approaches and data interpretation relevant to the characterization of novel A2A receptor antagonists.

Introduction to Adenosine A2A Receptor Antagonism

The adenosine A2A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key regulator in various physiological processes, including cardiovascular function, inflammation, and neurotransmission.[1] In the central nervous system, A2A receptors are highly expressed in the striatum, where they form heterodimers with dopamine D2 receptors, playing a crucial role in modulating motor activity.[2] Endogenous adenosine activates A2A receptors, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (camp).[3][4] Antagonism of the A2A receptor blocks this signaling cascade and is a validated therapeutic strategy for Parkinson's disease, with potential applications in oncology and other conditions.[5]

Core Signaling Pathway

The canonical signaling pathway initiated by the activation of the adenosine A2A receptor involves its coupling to the stimulatory G protein, Gs. This interaction triggers the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation and subsequent activation of adenylyl cyclase. Activated adenylyl cyclase catalyzes the conversion of ATP to cAMP. Increased cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a cellular response.

Caption: Canonical Adenosine A2A Receptor Signaling Pathway.

Quantitative Data for Representative A2A Antagonists

To illustrate the typical data generated for A2A receptor antagonists, the following tables summarize binding affinities and selectivity for well-characterized compounds found in the literature. It is important to note that assay conditions can vary between studies, impacting the absolute values.

Table 1: Binding Affinity (Ki, nM) of Representative Antagonists at Human Adenosine Receptors

| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor | Reference |

| KW-6002 | >1000 | 2.3 | >10000 | >10000 | |

| SCH58261 | 150 | 4 | >10000 | >10000 | |

| ZM241385 | - | 0.4 | - | - | |

| Cmpd-1 | 158 | 11.2 | - | - |

Table 2: Functional Potency (IC50 or Ki, nM) in cAMP Assays

| Compound | Species | Functional Potency (nM) | Reference |

| Compound 13 | Human | 0.42 | |

| Compound 13 | Rat | 0.28 | |

| Cmpd-1 | Human | 100 |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of novel compounds. Below are generalized protocols for key in vitro assays.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the A2A receptor by assessing its ability to displace a radiolabeled ligand.

Experimental Workflow:

Caption: General workflow for a radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing the human A2A receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation. The protein concentration is determined using a standard assay like the BCA assay.

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, pH 7.4, and 10 mM MgCl2.

-

Incubation: In a 96-well plate, cell membranes (e.g., 20 µg protein/well) are incubated with a fixed concentration of a radiolabeled A2A receptor antagonist (e.g., 0.4 nM [3H]-ZM241385) and a range of concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled standard antagonist (e.g., 10 µM NECA).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in a solution like polyethyleneimine. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Adenylyl Cyclase Functional Assay

This assay determines the functional potency of an antagonist by measuring its ability to inhibit the agonist-stimulated production of cAMP.

Experimental Workflow:

Caption: General workflow for an adenylyl cyclase functional assay.

Detailed Methodology:

-

Cell Culture: Cells stably expressing the human A2A receptor (e.g., CHO cells) are cultured to an appropriate density in 96-well plates.

-

Pre-incubation: The cells are pre-incubated with various concentrations of the test antagonist for a defined period (e.g., 60 minutes) in the presence of a phosphodiesterase inhibitor like rolipram to prevent cAMP degradation.

-

Agonist Stimulation: A submaximal concentration of a selective A2A receptor agonist (e.g., 100 nM CGS21680) is added to the wells, and the cells are incubated for a further period (e.g., 60 minutes).

-

cAMP Quantification: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time Resolved Fluorescence (HTRF) assay.

-

Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value for the antagonist is determined.

Conclusion

While specific data for CP-66713 is not publicly available, the principles and methodologies for characterizing adenosine A2A receptor antagonists are well-established. The workflows and protocols outlined in this guide for radioligand binding and functional adenylyl cyclase assays provide a robust framework for the evaluation of novel compounds targeting this important therapeutic target. Researchers entering this field can utilize these established techniques to generate high-quality, reproducible data essential for the progression of new drug candidates.

References

- 1. Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002: Consideration on the Presence of Atypical Adenosine A2A Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structural characterization of stable coinage metal (Cu, Ag, Au) cyclopentadienyl complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Characterization of two affinity states of adenosine A2a receptors with a new radioligand, 2-[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

In-Depth Technical Guide to CP-66713: A Potent Adenosine A2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of CP-66713, a selective antagonist of the adenosine A2 receptor. The information is curated for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

CP-66713 is chemically known as 4-amino-8-chloro-1-phenyl-[1][2]triazolo[4,3-a]quinoxaline. Its structure is characterized by a tricyclic quinoxaline core fused with a triazole ring, featuring a phenyl group at position 1, a chloro group at position 8, and an amino group at position 4.

Chemical Structure:

Physicochemical and Pharmacological Properties:

A summary of the key quantitative data for CP-66713 is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 8-Chloro-1-phenyl-[1]triazolo[4,3-a]quinoxalin-4-amine | |

| Alternate Name | CP-66,713 | |

| CAS Number | 91896-57-0 | |

| Molecular Formula | C₁₆H₁₁ClN₄ | Inferred from structure |

| Molecular Weight | 294.74 g/mol | Inferred from formula |

| Biological Target | Adenosine A₂ Receptor Antagonist | |

| IC₅₀ (A₂ Receptor) | 21 nM | |

| **Selectivity (A₁ vs A₂) ** | 13-fold |

Mechanism of Action and Signaling Pathway

CP-66713 functions as a competitive antagonist at the adenosine A₂ₐ receptor, a G-protein coupled receptor (GPCR). The activation of the A₂ₐ receptor by its endogenous ligand, adenosine, typically initiates a signaling cascade that plays a crucial role in various physiological processes, including inflammation, neurotransmission, and vasodilation.

By blocking the binding of adenosine to the A₂ₐ receptor, CP-66713 inhibits the downstream signaling pathway. This pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response. The antagonistic action of CP-66713 effectively dampens this signaling cascade.

Signaling Pathway of Adenosine A₂ Receptor and Inhibition by CP-66713:

Caption: Adenosine A₂ receptor signaling pathway and its inhibition by CP-66713.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the characterization of CP-66713.

Adenosine A₂ Receptor Binding Assay

This protocol is based on the methods described in the foundational study by Sarges et al. (1990) for determining the affinity of compounds for the adenosine A₂ receptor.

Experimental Workflow:

Caption: Workflow for the adenosine A₂ receptor radioligand binding assay.

Detailed Methodology:

-

Tissue Preparation: Rat striatal tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a membrane preparation rich in adenosine receptors.

-

Assay Components: The assay mixture includes the rat striatal membrane homogenate, a radiolabeled ligand such as [³H]NECA (5'-(N-ethylcarboxamoyl)adenosine), the test compound (CP-66713) at various concentrations, and a selective adenosine A₁ receptor antagonist (e.g., N⁶-cyclopentyladenosine) to prevent binding of the radioligand to A₁ receptors.

-

Incubation: The components are incubated together to allow for competitive binding between the radioligand and the test compound to the A₂ receptors.

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.

Synthesis of 4-Aminotriazolo[4,3-a]quinoxalines

The synthesis of CP-66713 and related analogs generally follows a multi-step procedure starting from substituted quinoxalines. While the exact, detailed synthesis of CP-66713 is proprietary, the general synthetic routes for the 4-aminotriazolo[4,3-a]quinoxaline scaffold have been described in the literature. A generalized synthetic scheme is outlined below.

General Synthetic Relationship:

Caption: Generalized synthetic pathway for 4-aminotriazolo[4,3-a]quinoxalines.

This guide provides a foundational understanding of CP-66713 for research and development purposes. For more specific applications and in-depth analysis, consulting the primary literature is recommended.

References

The Discovery and Development of CP-225,917 and CP-263,114: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals on the Discovery, Mechanism of Action, and Preclinical Data of Novel Farnesyltransferase and Squalene Synthase Inhibitors.

Introduction

In the mid-1990s, a team at Pfizer Central Research embarked on a screening program to identify novel inhibitors of key enzymes involved in cellular signaling and biosynthesis. This initiative led to the discovery of two structurally unique and biologically active compounds, CP-225,917 and CP-263,114, isolated from an unidentified fungus. These molecules, also known as Phomoidride A and B respectively, demonstrated inhibitory activity against both Ras farnesyltransferase and squalene synthase, two critical enzymes implicated in cancer and hypercholesterolemia. This technical guide provides a comprehensive overview of the discovery, history, and development of these promising compounds.

Discovery and History

During a broad screening for inhibitors of squalene synthase and Ras farnesyltransferase, a fungal culture, identified as a sterile Phoma species, was found to produce two novel compounds, CP-225,917 and CP-263,114.[1][2] These compounds were notable for their complex and unusual bicyclo[4.3.1]dec-1,6-diene core structure with two extended alkyl chains.[1][2] The intricate architecture of these molecules presented a significant challenge for total synthesis, a feat later accomplished by several research groups, further fueling interest in their biological activities.

Mechanism of Action

CP-225,917 and CP-263,114 exhibit a dual inhibitory mechanism, targeting two distinct and important enzymes:

-

Ras Farnesyltransferase (FTase): This enzyme is crucial for the post-translational modification of Ras proteins. Farnesylation, the attachment of a farnesyl group, is essential for the localization of Ras to the cell membrane, a prerequisite for its role in signal transduction pathways that control cell growth and proliferation. By inhibiting FTase, CP-225,917 and CP-263,114 prevent Ras from becoming fully active, thereby disrupting these signaling cascades, which are often hyperactive in cancerous cells.[3]

-

Squalene Synthase (SQS): As a key enzyme in the cholesterol biosynthesis pathway, squalene synthase catalyzes the first committed step toward the formation of cholesterol. Inhibition of SQS leads to a reduction in cholesterol production. This mechanism of action suggests a potential therapeutic application for these compounds in the management of hypercholesterolemia.

The dual-action of these compounds makes them particularly interesting from a drug development perspective, with potential applications in both oncology and cardiovascular medicine.

Quantitative Data

The inhibitory activities of CP-225,917 and CP-263,114 against both rat brain Ras farnesyltransferase and squalene synthase have been quantified and are summarized in the table below.

| Compound | Target Enzyme | IC50 Value (µM) |

| CP-225,917 | Ras Farnesyltransferase | 6 |

| Squalene Synthase | 43 | |

| CP-263,114 | Ras Farnesyltransferase | 20 |

| Squalene Synthase | 160 |

Signaling Pathways

The inhibitory actions of CP-225,917 and CP-263,114 impact two critical cellular pathways: the Ras signaling cascade and the cholesterol biosynthesis pathway.

Caption: Ras Signaling Pathway Inhibition by CP Compounds.

Caption: Cholesterol Biosynthesis Pathway Inhibition.

Experimental Protocols

Detailed experimental protocols for the assays used to determine the inhibitory activity of CP-225,917 and CP-263,114 are provided below. These are representative protocols based on standard methods in the field.

Farnesyltransferase Inhibition Assay

This assay measures the transfer of a fluorescently labeled farnesyl group to a peptide substrate.

Materials:

-

Purified Ras Farnesyltransferase (FTase)

-

Farnesyl Pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT

-

CP-225,917 or CP-263,114 dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, FTase, and the dansylated peptide substrate.

-

Add varying concentrations of the inhibitor (CP-225,917 or CP-263,114) or DMSO (vehicle control) to the wells of the microplate.

-

Initiate the reaction by adding FPP to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm.

-

The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Squalene Synthase Inhibition Assay

This assay measures the activity of squalene synthase by monitoring the consumption of NADPH, which can be detected by a decrease in fluorescence.

Materials:

-

Purified Squalene Synthase (SQS)

-

Farnesyl Pyrophosphate (FPP)

-

NADPH

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 2 mM DTT

-

CP-225,917 or CP-263,114 dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, SQS, and NADPH.

-

Add varying concentrations of the inhibitor (CP-225,917 or CP-263,114) or DMSO (vehicle control) to the wells of the microplate.

-

Initiate the reaction by adding FPP to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Measure the fluorescence intensity of NADPH at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.

-

The IC50 value is determined by analyzing the decrease in fluorescence in the presence of the inhibitor compared to the control.

Experimental Workflow

The discovery and initial development of CP-225,917 and CP-263,114 followed a typical natural product drug discovery workflow.

Caption: Natural Product Inhibitor Discovery Workflow.

Conclusion

The discovery of CP-225,917 and CP-263,114 by Pfizer researchers represents a significant finding in the field of natural product drug discovery. Their unique chemical structures and dual inhibitory activity against Ras farnesyltransferase and squalene synthase highlight their potential as therapeutic leads for the treatment of cancer and hypercholesterolemia. Further research and development of these and analogous compounds may lead to novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. CP-225,917 and CP-263,114, novel Ras farnesylation inhibitors from an unidentified fungus. I. Taxonomy, fermentation, isolation, and biochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CP-225, 917 and CP-263, 114, Novel Ras Farnesylation Inhibitors from an Unidentified Fungus [jstage.jst.go.jp]

- 3. Ras farnesyltransferase inhibition: a novel and safe approach for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CP-66713 (CAS Number: 91896-57-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-66713 is a synthetic compound identified as a modulator of purinergic signaling. This technical guide provides a comprehensive overview of its known biological activities, focusing on its role as an adenosine A2A receptor antagonist. While initial reports suggested a broader mechanism, including adenosine A1 receptor potentiation and phosphodiesterase inhibition, the predominant and most consistently reported activity is its antagonism at the A2A receptor. This document summarizes the available, albeit limited, technical data on CP-66713, outlines general experimental protocols relevant to its study, and visualizes the key signaling pathways involved. Due to the scarcity of publicly available quantitative data, this guide also highlights areas where further research is critically needed to fully characterize this compound.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of CP-66713 is presented in Table 1. This information is crucial for its proper handling, storage, and use in experimental settings.

| Property | Value |

| CAS Number | 91896-57-0 |

| Molecular Formula | C₁₅H₁₀ClN₅ |

| Molecular Weight | 295.72 g/mol |

| IUPAC Name | 6-(4-chlorophenyl)-3-phenyl-[1][2]triazolo[4,3-b]pyridazine |

| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C3N2C4=C(C=CC(=C4)Cl)N=C3N |

| Physical Description | Solid powder |

| Solubility | Soluble in DMSO |

Table 1: Chemical and Physical Data for CP-66713.

Mechanism of Action

Primary Activity: Adenosine A2A Receptor Antagonism

The principal mechanism of action of CP-66713 is the antagonism of the adenosine A2A receptor, a G-protein coupled receptor (GPCR). Adenosine, an endogenous purine nucleoside, plays a critical role in various physiological processes by activating four receptor subtypes: A1, A2A, A2B, and A3. The A2A receptor is predominantly coupled to the Gs alpha subunit of the G protein complex.

Activation of the A2A receptor by adenosine initiates a signaling cascade that results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. cAMP, a ubiquitous second messenger, in turn activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, modulating cellular function.

By acting as an antagonist, CP-66713 binds to the A2A receptor but does not elicit a biological response. Instead, it blocks the binding of endogenous adenosine, thereby inhibiting the downstream signaling pathway and preventing the rise in intracellular cAMP levels.

Figure 1. Adenosine A2A Receptor Signaling Pathway and the Antagonistic Action of CP-66713.

Other Reported Activities

Early descriptions of CP-66713 suggested a more complex pharmacological profile, including potentiation of adenosine A1 receptors and inhibition of phosphodiesterase (PDE).

-

Adenosine A1 Receptor Potentiation: This activity implies that CP-66713 might enhance the signaling of the A1 receptor in response to adenosine. A1 receptors are typically coupled to Gi proteins, and their activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. However, robust and recent evidence to support this mechanism for CP-66713 is lacking in the public domain.

-

Phosphodiesterase (PDE) Inhibition: Phosphodiesterases are a superfamily of enzymes responsible for the degradation of cyclic nucleotides, cAMP and cGMP. By inhibiting PDEs, the intracellular concentrations of these second messengers are increased, leading to prolonged signaling. While CP-66713 has been anecdotally reported to possess PDE inhibitory activity, specific details regarding the targeted PDE isoforms and the potency of inhibition are not available. This makes it difficult to assess the contribution of this mechanism to its overall pharmacological effect.

Figure 2. General Phosphodiesterase (PDE) Signaling Pathway and the Putative Inhibitory Action of CP-66713.

Quantitative Biological Data

A thorough search of publicly available scientific literature, patents, and chemical supplier databases did not yield specific quantitative biological data for CP-66713, such as Ki (binding affinity) or IC50 (half-maximal inhibitory concentration) values for its interaction with the adenosine A2A receptor or any phosphodiesterase isoforms. This lack of data represents a significant gap in the understanding of the compound's potency and selectivity. The tables below are provided as templates for when such data becomes available.

Table 2: Adenosine A2A Receptor Binding Affinity and Functional Activity of CP-66713 (Data Not Available).

| Assay Type | Species | Cell Line/Tissue | Radioligand/Agonist | Parameter | Value | Reference |

|---|---|---|---|---|---|---|

| Radioligand Binding | Human | Recombinant | [³H]-ZM241385 | Ki | N/A | - |

| Radioligand Binding | Rat | Striatal Membranes | [³H]-CGS21680 | Ki | N/A | - |

| cAMP Accumulation | Human | Recombinant | NECA | IC50 | N/A | - |

Table 3: Phosphodiesterase Inhibitory Activity of CP-66713 (Data Not Available).

| PDE Isoform | Species | Assay Type | Substrate | Parameter | Value | Reference |

|---|---|---|---|---|---|---|

| PDE1 | Human | Biochemical | cAMP/cGMP | IC50 | N/A | - |

| PDE2 | Human | Biochemical | cAMP/cGMP | IC50 | N/A | - |

| PDE3 | Human | Biochemical | cAMP/cGMP | IC50 | N/A | - |

| PDE4 | Human | Biochemical | cAMP | IC50 | N/A | - |

| PDE5 | Human | Biochemical | cGMP | IC50 | N/A | - |

Experimental Protocols

Radioligand Binding Assay for Adenosine A2A Receptor

This assay is used to determine the binding affinity (Ki) of CP-66713 for the A2A receptor.

Objective: To measure the displacement of a known high-affinity radiolabeled antagonist by CP-66713.

Materials:

-

Cell membranes expressing the human or rat adenosine A2A receptor (e.g., from HEK293 cells or rat striatum).

-

Radiolabeled A2A receptor antagonist (e.g., [³H]-ZM241385 or [³H]-SCH 58261).

-

CP-66713 at various concentrations.

-

Non-specific binding control (e.g., a high concentration of a known A2A agonist like NECA or antagonist like ZM241385).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of CP-66713.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of CP-66713 that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 3. General Workflow for a Radioligand Binding Assay.

cAMP Accumulation Assay

This functional assay measures the ability of CP-66713 to antagonize the agonist-induced increase in intracellular cAMP.

Objective: To determine the functional potency (IC50) of CP-66713 as an A2A receptor antagonist.

Materials:

-

Whole cells expressing the adenosine A2A receptor (e.g., CHO or HEK293 cells).

-

A2A receptor agonist (e.g., NECA or CGS 21680).

-

CP-66713 at various concentrations.

-

A phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Pre-incubate the cells with varying concentrations of CP-66713 in the presence of a PDE inhibitor.

-

Stimulate the cells with a fixed concentration of an A2A receptor agonist (typically at its EC80 concentration).

-

Incubate for a defined period to allow for cAMP accumulation.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP concentration in the cell lysates using a suitable detection method.

-

Plot the inhibition of agonist-induced cAMP accumulation against the concentration of CP-66713 to determine the IC50 value.

Figure 4. General Workflow for a cAMP Accumulation Assay.

Discussion and Future Directions

CP-66713 is a compound with a primary, documented role as an adenosine A2A receptor antagonist. This mechanism of action places it in a class of compounds with potential therapeutic applications in a range of disorders, including neurodegenerative diseases (such as Parkinson's disease), inflammation, and cancer immunotherapy. However, the lack of publicly available, detailed quantitative data on its potency, selectivity, and pharmacokinetic profile severely limits its current utility and the ability to fully assess its therapeutic potential.

The conflicting early reports of A1 receptor potentiation and PDE inhibition also warrant further investigation. Should these activities be confirmed, a comprehensive profiling of CP-66713 against a panel of adenosine receptor subtypes and PDE isoforms would be necessary to understand its selectivity and potential for off-target effects.

For researchers interested in utilizing CP-66713, it is imperative to first perform in-house characterization to determine its potency and selectivity in the specific assay systems being used. The experimental protocols outlined in this guide provide a starting point for such a characterization.

Conclusion

CP-66713 (CAS 91896-57-0) is an adenosine A2A receptor antagonist. While its potential is suggested by its mechanism of action, a significant gap in publicly available quantitative data hinders a thorough evaluation. This technical guide has summarized the current knowledge and provided a framework for its further investigation. Future research should focus on obtaining robust quantitative data on its interaction with adenosine receptors and phosphodiesterases to fully elucidate its pharmacological profile and potential as a research tool or therapeutic agent.

References

In-Depth Technical Guide: In Vitro and In Vivo Studies of CP-671,305

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-671,305 is a potent and selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4D, CP-671,305 increases cAMP concentrations, thereby modulating various downstream signaling pathways involved in inflammation and other cellular processes. This technical guide provides a comprehensive overview of the available in vitro and in vivo data on CP-671,305, including its pharmacokinetic profile, metabolic stability, and its effects on the cAMP signaling pathway. The information is intended to support further research and development of this compound.

In Vitro Studies

Enzyme Inhibition and Selectivity

While the precise IC50 value for CP-671,305 against PDE4D is not publicly available in the reviewed literature, it is consistently described as a potent and selective inhibitor of this enzyme subtype. Further studies are required to quantify its specific inhibitory activity.

Metabolic Stability and Drug Interactions

In vitro studies using human liver microsomes have demonstrated that CP-671,305 does not exhibit significant competitive inhibition of the five major cytochrome P450 enzymes: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, with IC50 values for all being greater than 50 μM. This suggests a low potential for drug-drug interactions mediated by these enzymes.

Transporter Interactions

CP-671,305 has been identified as a substrate for the drug transporters MRP2 and BCRP, but not for MDR1. It is also a high-affinity substrate for the organic anion-transporting polypeptide OATP2B1 (Km = 4 μM) but not for OATP1B1 or OATP1B3.[1] In rats, it displays high affinity for the hepatic transporter Oatp1a4 (Km = 12 μM).[1]

Plasma Protein Binding

CP-671,305 is highly bound to plasma proteins (>97%) in rats, dogs, monkeys, and humans.

In Vivo Studies: Pharmacokinetics

The pharmacokinetic properties of CP-671,305 have been evaluated in several preclinical species, demonstrating generally favorable characteristics.

Table 1: Pharmacokinetic Parameters of CP-671,305

| Species | Route | Dose | Systemic Plasma Clearance (mL/min/kg) | Plasma Half-life (h) | Bioavailability (%) |

| Sprague-Dawley Rat | IV | 3 mg/kg | 9.60 ± 1.16 | > 5 | N/A |

| PO | 10 mg/kg | N/A | N/A | 43-80 | |

| PO | 25 mg/kg | N/A | N/A | Dose-dependent | |

| Beagle Dog | IV | N/A | 2.90 ± 0.81 | > 5 | N/A |

| PO | N/A | N/A | N/A | 45 | |

| Cynomolgus Monkey | IV | N/A | 2.94 ± 0.87 | > 5 | N/A |

| PO | N/A | N/A | N/A | 26 |

Data compiled from available literature.[1]

Experimental Protocols

In Vitro Enzyme Inhibition Assay (General Protocol)

A standard two-step enzymatic assay is typically used to determine the inhibitory activity of compounds against PDE4.

Principle:

-

PDE4 hydrolyzes cAMP to 5'-AMP.

-

5'-nucleotidase then dephosphorylates 5'-AMP to adenosine and inorganic phosphate.

-

The amount of inorganic phosphate produced is quantified using a colorimetric agent, such as malachite green.

Materials:

-

Recombinant human PDE4D enzyme

-

cAMP (substrate)

-

5'-nucleotidase

-

Assay buffer (e.g., Tris-HCl)

-

Test compound (CP-671,305) and vehicle control (e.g., DMSO)

-

Malachite green reagent

-

Microplate reader

Procedure:

-

Add assay buffer, cAMP, and the test compound at various concentrations to the wells of a microplate.

-

Initiate the reaction by adding the PDE4D enzyme.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the PDE4 reaction and start the second reaction by adding 5'-nucleotidase.

-

Incubate at 37°C for an additional period (e.g., 20 minutes).

-

Add the malachite green reagent to stop the second reaction and allow for color development.

-

Measure the absorbance at approximately 630 nm.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

In Vivo Pharmacokinetic Study in Rats

Animals:

-

Male Sprague-Dawley rats with jugular vein cannulas.

Procedure for Intravenous (IV) Administration:

-

Fast animals overnight with free access to water.

-

Administer CP-671,305 (e.g., 3 mg/kg) as a single bolus injection via the jugular vein cannula.[1]

-

Collect serial blood samples at predetermined time points (e.g., 0.033, 0.15, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[1]

-

Process blood samples to obtain plasma and store frozen until analysis.

-

Analyze plasma concentrations of CP-671,305 using a validated analytical method (e.g., LC-MS/MS).

-

Calculate pharmacokinetic parameters using appropriate software.

Procedure for Oral (PO) Administration:

-

Fast animals overnight with free access to water.

-

Administer CP-671,305 orally via gavage at the desired dose.

-

Collect blood samples at predetermined time points.

-

Process and analyze samples as described for the IV study.

-

Calculate pharmacokinetic parameters.

Signaling Pathways and Visualizations

The cAMP Signaling Pathway

CP-671,305 exerts its effects by modulating the cAMP signaling pathway. The inhibition of PDE4D leads to an accumulation of intracellular cAMP. This, in turn, activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), leading to a variety of cellular responses, including the modulation of inflammatory processes.

Caption: The cAMP signaling pathway and the mechanism of action of CP-671,305.

Experimental Workflow for In Vitro PDE4 Inhibition Assay

The following diagram illustrates the key steps in determining the in vitro potency of a PDE4 inhibitor.

Caption: A typical experimental workflow for an in vitro PDE4 inhibition assay.

Conclusion

CP-671,305 is a selective PDE4D inhibitor with favorable pharmacokinetic properties in preclinical species and a low potential for CYP450-mediated drug interactions. Its mechanism of action, through the elevation of intracellular cAMP, makes it a compound of interest for inflammatory conditions. Further studies are warranted to fully elucidate its therapeutic potential, including the determination of its precise in vitro potency and its efficacy in relevant in vivo disease models.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of CP-66713

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information available on CP-66713 in the public domain is limited. This document summarizes the currently accessible data.

Introduction

CP-66713 is identified as an adenosine A2 receptor antagonist.[1] Adenosine A2A receptor antagonists are a class of compounds that block the action of adenosine at the A2A receptor.[2] These receptors are implicated in various physiological processes, and their modulation is a key area of research for conditions such as Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.[2][3] The primary research on CP-66713 dates back to the early 1990s and focuses on its effects on neuronal plasticity, specifically long-term potentiation (LTP) in the hippocampus.[1]

Pharmacodynamics

The pharmacodynamic profile of CP-66713 is centered on its activity as an antagonist of adenosine A2 receptors.

Mechanism of Action

CP-66713 functions by blocking adenosine A2 receptors. In the central nervous system, adenosine acts as a neuromodulator, and its A2A receptors are abundant in areas like the striatum and hippocampus. The activation of A2A receptors can influence the release of other neurotransmitters and play a role in synaptic plasticity. By antagonizing these receptors, CP-66713 can modulate neuronal signaling. The available studies demonstrate its ability to interfere with the processes of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

In Vitro Efficacy

The primary pharmacodynamic data for CP-66713 comes from in vitro electrophysiology studies on guinea pig hippocampal slices. These studies investigated the compound's effects on synaptic transmission and plasticity.

| Parameter | Experimental Model | Concentration | Effect | Reference |

| Long-Term Potentiation (LTP) of Field EPSP | Guinea Pig Hippocampal Slices (CA1 Neurons) | 10 µM | Tetanic stimulation in the presence of CP-66713 resulted in long-term depression instead of LTP. | |

| LTP of Population Spike | Guinea Pig Hippocampal Slices (CA1 Neurons) | 10 µM | Induced LTP of the population spike. | |

| Reversal of LTP (Depotentiation) of Field EPSP | Guinea Pig Hippocampal Slices (CA1 Neurons) | 10 µM | Facilitated the reversal of the potentiated component of the field EPSP slope. | |

| Reversal of LTP (Depotentiation) of Population Spike | Guinea Pig Hippocampal Slices (CA1 Neurons) | 10 µM | Inhibited the reversal of the potentiated component of the population spike amplitude. |

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by CP-66713 in the context of hippocampal LTP.

Pharmacokinetics

There is no publicly available information on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) or the pharmacokinetic parameters (e.g., half-life, bioavailability, clearance) of CP-66713. The existing research focuses solely on its in vitro pharmacodynamic effects.

Experimental Protocols

The following methodologies are based on the descriptions provided in the cited research articles.

Hippocampal Slice Preparation

-

Animal Model: Guinea pigs were used for the experiments.

-

Dissection: Transverse hippocampal slices (typically 400-500 µm thick) were prepared from the guinea pig brain.

-

Incubation: The slices were maintained in an incubation chamber with artificial cerebrospinal fluid (aCSF) at room temperature, continuously bubbled with a mixture of 95% O2 and 5% CO2.

Electrophysiological Recordings

-

Recording Chamber: A single slice was transferred to a recording chamber and perfused with aCSF at a constant temperature (e.g., 32-34°C).

-

Stimulation: A stimulating electrode was placed on the Schaffer collateral-commissural fibers.

-

Recording: An extracellular recording electrode was placed in the stratum radiatum of the CA1 region to record the field excitatory postsynaptic potential (EPSP) and in the stratum pyramidale to record the population spike.

Experimental Workflow for LTP Induction and Drug Application

The diagram below outlines the typical workflow for an in vitro LTP experiment involving CP-66713.

Depotentiation Protocol

-

LTP Induction: LTP was first induced by a high-frequency tetanus.

-

Post-Tetanus Period: A stable period of potentiation was established (e.g., 20 minutes).

-

Low-Frequency Stimulation: A train of low-frequency stimuli (e.g., 1 Hz for 1000 pulses) was delivered in the presence of 10 µM CP-66713 to induce depotentiation.

Conclusion

CP-66713 is an adenosine A2 receptor antagonist with demonstrated effects on synaptic plasticity in vitro. The available data, primarily from the early 1990s, indicates its ability to modulate long-term potentiation and depotentiation in the hippocampus. However, a significant gap in knowledge exists regarding its pharmacokinetic properties. Further research would be necessary to characterize its absorption, distribution, metabolism, excretion, and overall in vivo profile to determine any potential therapeutic utility.

References

- 1. Adenosine A2 receptor antagonist facilitates the reversal of long-term potentiation (depotentiation) of evoked postsynaptic potentials but inhibits that of population spikes in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

CP-66713 molecular weight and formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for the compound CP-66713.

Core Molecular Data

CP-66713 is a potent and selective antagonist of the A2A adenosine receptor. The following table summarizes its key molecular information.

| Property | Value | Source |

| Compound Name | CP-66713 | - |

| Alternate Name | 4-amino-8-chloro-1-phenyl[1][2][3]triazolo[4,3-a]quinoxaline | [4] |

| Mesylate Salt Name | 8-Chloro-1-phenyl-[1]triazolo[4,3-a]quinoxalin-4-amine Monomethanesulfonate | - |

| Molecular Formula | C₁₆H₁₄ClN₅O₃S (Mesylate Salt) | - |

| Molecular Weight | 391.83 g/mol (Mesylate Salt) | - |

| CAS Number | 91896-58-1 (Mesylate Salt) | - |

Mechanism of Action

CP-66713 functions as a selective antagonist at the A2A adenosine receptor. Adenosine A2A receptors are G-protein coupled receptors (GPCRs) that are linked to Gs proteins. Upon activation by endogenous adenosine, the A2A receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), influencing gene expression.

By acting as an antagonist, CP-66713 blocks the binding of adenosine to the A2A receptor, thereby inhibiting this signaling cascade and preventing the downstream cellular effects of A2A receptor activation. This antagonism has been shown to reduce immobility in the Porsolt's behavioral despair model in rats, suggesting potential as a rapid-onset antidepressant agent. CP-66713 is a potent A2 ligand with an IC50 of 21 nM at the A2 receptor and exhibits a 13-fold selectivity for this receptor over the A1 receptor.

Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the A2A adenosine receptor and the inhibitory action of CP-66713.

Caption: A2A Adenosine Receptor Signaling and CP-66713 Inhibition.

Experimental Protocols

Detailed methodologies for key experiments relevant to the characterization of CP-66713 are provided below.

Radioligand Binding Assay for A2A Adenosine Receptor

This protocol is adapted from standard procedures for GPCR radioligand binding assays.

Objective: To determine the binding affinity (Ki) of CP-66713 for the A2A adenosine receptor.

Materials:

-

Membrane preparations from cells stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]CGS 21680 or [³H]ZM241385.

-

Non-specific binding control: A high concentration of a non-labeled A2A receptor ligand (e.g., NECA).

-

CP-66713 at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

GF/C glass fiber filters, presoaked in 0.3-0.5% polyethyleneimine (PEI).

-

96-well plates.

-

Scintillation fluid.

-

Scintillation counter.

-

FilterMate Harvester or similar vacuum filtration apparatus.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer to all wells.

-

Compound Addition: Add serial dilutions of CP-66713 to the appropriate wells. For total binding wells, add buffer or vehicle. For non-specific binding wells, add a saturating concentration of the non-labeled ligand.

-

Radioligand Addition: Add the radioligand at a concentration near its Kd to all wells.

-

Membrane Addition: Add the A2A receptor membrane preparation to all wells to initiate the binding reaction. The final assay volume is typically 200-250 µL.

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the PEI-presoaked GF/C filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of CP-66713 and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol outlines a method to assess the functional antagonism of CP-66713 at the A2A receptor.

Objective: To measure the ability of CP-66713 to inhibit agonist-induced cAMP production in cells expressing the A2A adenosine receptor.

Materials:

-

HEK293 cells stably expressing the human A2A adenosine receptor.

-

Cell culture medium (e.g., MEM with 2% charcoal-stripped serum).

-

Poly-D-Lysine (PDL) coated 96-well plates.

-

A2A receptor agonist (e.g., NECA).

-

CP-66713 at various concentrations.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.

-

Stimulation Buffer (e.g., HBSS or DMEM with 50 mM HEPES, pH 7.4).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plate reader compatible with the chosen cAMP assay kit.

Procedure:

-

Cell Plating: Plate the A2A receptor-expressing HEK293 cells in PDL-coated 96-well plates at a density of approximately 10,000 cells per well and incubate overnight.

-

Cell Washing: The next day, carefully remove the culture medium and wash the cells twice with PBS.

-

Antagonist Incubation: Add stimulation buffer containing various concentrations of CP-66713 to the appropriate wells.

-

Agonist Stimulation: Add the A2A receptor agonist (NECA) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control. The stimulation buffer should also contain a PDE inhibitor.

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the specific cAMP assay kit being used.

-

Data Analysis: Plot the cAMP levels as a function of the log concentration of CP-66713. Fit the data using a non-linear regression model to determine the IC50 of CP-66713 for the inhibition of agonist-stimulated cAMP production.

Porsolt's Behavioral Despair (Forced Swim) Test in Rats

This protocol is a classical preclinical model to screen for potential antidepressant activity.

Objective: To evaluate the effect of CP-66713 on depression-like behavior in rats.

Apparatus:

-

A transparent cylinder (e.g., 40 cm high, 20 cm in diameter).

-

Water maintained at 23-25°C, with a depth of 15-30 cm.

Procedure:

-

Pre-test Session (Day 1):

-

Place each rat individually into the cylinder filled with water for a 15-minute session.

-

After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This session is for habituation and to induce a stable level of immobility.

-

-

Test Session (Day 2):

-

Administer CP-66713 or the vehicle control to the rats at a predetermined time before the test session (e.g., 30-60 minutes).

-

Place each rat back into the swim cylinder for a 5-6 minute test session.

-

Record the entire session on video for later scoring.

-

-

Scoring:

-

An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test session.

-

Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.

-

-

Data Analysis:

-

Compare the duration of immobility between the CP-66713-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time by CP-66713 is indicative of an antidepressant-like effect.

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for characterizing a novel A2A receptor antagonist like CP-66713.

Caption: Workflow for A2A Antagonist Characterization.

References

CP-66713: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-66713, with the chemical name 4-amino-8-chloro-1-phenyl-[1][2][3]triazolo[4,3-a]quinoxaline, is a potent and selective non-xanthine adenosine A2 receptor antagonist developed by Pfizer.[2] Emerging from a series of 4-amino[1]triazolo[4,3-a]quinoxalines, CP-66713 has demonstrated potential as a rapid-onset antidepressant based on preclinical behavioral models. This document provides a comprehensive technical overview of CP-66713, including its mechanism of action, synthesis, quantitative pharmacological data, and detailed experimental protocols relevant to neuroscience research.

Core Compound Information

| Parameter | Value | Reference |

| Compound Name | CP-66713 | |

| Chemical Name | 4-amino-8-chloro-1-phenyl-triazolo[4,3-a]quinoxaline | |

| Molecular Formula | C15H10ClN5 | |

| Molecular Weight | 295.73 g/mol | |

| CAS Number | 91896-57-0 | |

| Mechanism of Action | Adenosine A2 Receptor Antagonist |

Quantitative Pharmacological Data

The following table summarizes the in vitro binding affinities of CP-66713 for adenosine A1 and A2 receptors.

| Receptor Subtype | Radioligand | Tissue Source | IC50 (nM) | Selectivity (A1/A2) | Reference |

| Adenosine A2 | [3H]NECA | Rat Striatal Homogenate | 21 | 13-fold vs. A1 | |

| Adenosine A1 | [3H]CHA | Rat Cerebral Cortex Membranes | ~273 (calculated) | - |

Note: The A1 IC50 value is estimated based on the reported 13-fold selectivity.

Mechanism of Action & Signaling Pathway

CP-66713 exerts its effects by competitively blocking the adenosine A2A receptor, a G-protein coupled receptor (GPCR). In the central nervous system, particularly in regions like the striatum and hippocampus, adenosine acts as a neuromodulator. The A2A receptor is coupled to the Gs alpha subunit of the G-protein complex. Activation of the A2A receptor by endogenous adenosine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates protein kinase A (PKA) and downstream signaling cascades that can influence neurotransmitter release and neuronal excitability.

By antagonizing the A2A receptor, CP-66713 prevents this signaling cascade, thereby modulating dopaminergic and glutamatergic neurotransmission. This mechanism is believed to underlie its potential antidepressant effects.

Synthesis

The synthesis of CP-66713 involves a multi-step process starting from 2,3-dichloroquinoxaline. The general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of 4-amino-8-chloro-1-phenyl-triazolo[4,3-a]quinoxaline (CP-66713)

Note: This is a generalized protocol based on the synthesis of related compounds. The specific reaction conditions and yields for CP-66713 should be referenced from the primary literature.

-

Preparation of 2-Hydrazino-3-chloroquinoxaline: 2,3-Dichloroquinoxaline is reacted with hydrazine hydrate in a suitable solvent such as ethanol at room temperature. The resulting precipitate is filtered and purified to yield 2-hydrazino-3-chloroquinoxaline.

-

Cyclization to form the Triazoloquinoxaline Core: The intermediate from step 1 is then cyclized. A common method involves reaction with an appropriate acyl chloride, in this case, benzoyl chloride, often in the presence of a base and a suitable solvent, followed by heating to effect cyclization to the triazolo[4,3-a]quinoxaline ring system. This would yield 1-phenyl-4-chloro-triazolo[4,3-a]quinoxaline.

-

Amination to Yield CP-66713: The final step involves the nucleophilic substitution of the chlorine atom at the 4-position with an amino group. This can be achieved by reacting the chloro-intermediate with a source of ammonia, such as ammonium hydroxide or ammonia gas in a suitable solvent, often under pressure and/or elevated temperature. Purification by chromatography or recrystallization yields the final product, CP-66713.

Experimental Protocols for Neuroscience Research

Adenosine A1 and A2 Receptor Binding Assays

Protocol for Adenosine A2 Receptor Binding Assay:

-

Tissue Preparation: Rat striatal tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at high speed (e.g., 48,000 x g) for a specified time. The resulting pellet is washed and resuspended in fresh buffer to obtain the membrane preparation.

-

Binding Reaction: The membrane preparation is incubated with the radioligand [3H]NECA (5'-(N-ethylcarboxamoyl)adenosine) at a specific concentration. To determine the affinity of CP-66713, various concentrations of the compound are included in the incubation mixture. To distinguish A2 binding from A1 binding, a selective A1 agonist (e.g., N6-cyclopentyladenosine) is often included to block the A1 sites.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed quickly with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for CP-66713 is determined by non-linear regression analysis of the competition binding data.

Protocol for Adenosine A1 Receptor Binding Assay:

The protocol is similar to the A2 receptor binding assay, with the following key differences:

-

Tissue Source: Rat cerebral cortex membranes are used as they have a high density of A1 receptors.

-

Radioligand: [3H]CHA (N6-cyclohexyladenosine) is used as the selective A1 receptor radioligand.

Porsolt's Behavioral Despair (Forced Swim) Test in Rats

This test is a widely used preclinical model to screen for potential antidepressant activity.

Experimental Protocol:

-

Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (e.g., 25°C) to a depth that prevents the rat from touching the bottom with its tail or paws, or from escaping.

-

Pre-test Session (Day 1): Each rat is individually placed in the cylinder for a 15-minute session. This initial exposure induces a state of immobility in a subsequent test. After the session, the rats are removed, dried, and returned to their home cages.

-

Drug Administration: CP-66713 or a vehicle control is administered to the rats at a specified time before the test session on Day 2. The route of administration (e.g., intraperitoneal, oral) and dose range would be determined based on the compound's pharmacokinetic properties.

-

Test Session (Day 2): 24 hours after the pre-test session, the rats are again placed in the water-filled cylinder for a 5-minute test session.

-

Behavioral Scoring: The duration of immobility during the 5-minute test session is recorded. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.

-

Data Analysis: The mean immobility time for the CP-66713-treated group is compared to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time is indicative of antidepressant-like activity.

Clinical Development

While preclinical data suggested potential as a rapid-onset antidepressant, detailed results from clinical trials of CP-66713 in humans are not widely available in the public domain. Pharmaceutical companies often do not publish the results of early-stage clinical trials, particularly for compounds that do not advance to later stages of development.

Conclusion

CP-66713 is a valuable research tool for investigating the role of the adenosine A2A receptor in the central nervous system. Its selectivity and antagonist properties make it suitable for in vitro and in vivo studies aimed at elucidating the physiological and pathological functions of this receptor, particularly in the context of mood disorders and synaptic plasticity. Further research may be warranted to fully explore its therapeutic potential.

References

The Role of Adenosine A2A Receptors in Parkinson's Disease: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Parkinson's Disease (PD) is a progressive neurodegenerative disorder primarily characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor dysfunction. While dopamine replacement therapies remain the cornerstone of treatment, their long-term use is often complicated by debilitating side effects. This has spurred the investigation into non-dopaminergic therapeutic targets. Among the most promising of these is the adenosine A2A receptor. Abundantly expressed in the basal ganglia, the A2A receptor plays a critical role in modulating motor activity, largely through an antagonistic interaction with the dopamine D2 receptor. This guide provides a comprehensive overview of the A2A receptor's role in PD pathophysiology, summarizes key quantitative data from preclinical and clinical studies, details common experimental protocols, and visualizes the core signaling and experimental pathways.

The Adenosine A2A Receptor in Basal Ganglia Circuitry

The motor deficits in Parkinson's disease stem from an imbalance in the "direct" and "indirect" pathways of the basal ganglia, circuits that work in opposition to control voluntary movement. The loss of dopamine disrupts this balance, leading to overactivity of the indirect pathway, which acts as a "brake" on movement.[1][2]

Adenosine A2A receptors are highly concentrated on the striatopallidal neurons of this indirect pathway, where they are co-localized with dopamine D2 receptors.[2][3][4] These two receptors exert opposing effects:

-

Dopamine D2 Receptor Activation: Inhibits the indirect pathway, thus facilitating movement.

-

Adenosine A2A Receptor Activation: Stimulates the indirect pathway, thereby suppressing movement.

In the dopamine-depleted state of PD, the inhibitory influence of D2 receptors is diminished. This, coupled with potential overexpression of A2A receptors, leads to a pathological over-activation of the indirect pathway, contributing significantly to motor symptoms. Consequently, blocking A2A receptors with selective antagonists is a key therapeutic strategy. This blockade effectively "releases the brake" on movement by reducing the overactivity of the indirect pathway, thereby restoring motor control.

A2A Receptor Signaling Pathway

Activation of the A2A receptor, a G-protein coupled receptor (GPCR), initiates a canonical signaling cascade. The receptor couples to the Gs alpha subunit of the G-protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression.

A2A and D2 Receptor Interaction in the Indirect Pathway

The functional antagonism between A2A and D2 receptors is the cornerstone of A2A-targeted therapy in PD. In striatopallidal neurons, the loss of dopamine leads to reduced D2 receptor stimulation (a Gi-coupled pathway that inhibits adenylyl cyclase) and unchecked A2A receptor stimulation (a Gs-coupled pathway). A2A receptor antagonists block the Gs-pathway, reducing the activity of the indirect pathway neuron and thereby alleviating motor deficits.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of A2A receptor antagonists has been demonstrated in numerous studies. These compounds have been shown to improve motor function, both as a monotherapy and as an adjunct to L-DOPA, and may also possess neuroprotective properties. The selective A2A receptor antagonist istradefylline is approved in the US and Japan as an adjunctive treatment for PD patients experiencing "OFF" episodes.

Table 1: Binding Affinities of Select A2A Receptor Antagonists

| Compound | Target | Ki (nM) | Selectivity (vs. A1) | Species | Reference |

| Istradefylline (KW-6002) | Human A2A | 2.2 | ~70-fold | Human | |

| Preladenant (SCH 420814) | Human A2A | 1.1 | >1000-fold | Human | |

| Tozadenant (SYN115) | Human A2A | 4.1 | ~300-fold | Human | |

| ZM241385 | Rat A2A | 0.5 | ~400-fold | Rat | |

| SCH58261 | Rat A2A | 1.2 | ~100-fold | Rat |

Ki (Inhibition Constant) is a measure of binding affinity; a lower Ki indicates higher affinity.

Table 2: Efficacy of A2A Antagonists in Preclinical Models of Parkinson's Disease

| Model | Compound | Dose | Outcome Measure | Result | Reference |

| 6-OHDA Lesioned Rat | Istradefylline | 1-10 mg/kg, p.o. | L-DOPA-induced contralateral rotations | Potentiation of rotations | |

| Haloperidol-induced Catalepsy (Rat) | Compound 73 (non-xanthine) | 10 mg/kg, p.o. | Catalepsy score | Significant reversal of catalepsy | |

| MPTP-treated Primate | Istradefylline | 3-10 mg/kg, p.o. | Parkinsonian disability score | Significant improvement in motor symptoms | |

| MPTP-treated Mouse | Caffeine | 10 mg/kg, p.o. | Striatal Dopamine Levels | Neuroprotection against dopamine loss |

6-OHDA (6-hydroxydopamine) and MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) are neurotoxins used to create animal models of PD.

Table 3: Summary of Key Phase III Clinical Trial Results for Istradefylline

| Study | N | Treatment | Primary Endpoint | Result | Reference |

| US-001 | 339 | Istradefylline 20 or 40 mg/day (adjunct to L-DOPA) | Change from baseline in daily "OFF" time | -0.96 hr (40 mg) vs. placebo | |

| US-005 | 420 | Istradefylline 20 or 40 mg/day (adjunct to L-DOPA) | Change from baseline in daily "OFF" time | -0.76 hr (20 mg) & -0.97 hr (40 mg) vs. placebo | |

| Japan-008 | 373 | Istradefylline 20 or 40 mg/day (adjunct to L-DOPA) | Change from baseline in daily "OFF" time | -0.83 hr (20 mg) & -0.96 hr (40 mg) vs. placebo |

"OFF" time refers to periods when PD symptoms return despite medication.

Key Experimental Protocols

Investigating the role of A2A receptors in PD involves a range of techniques from in vitro binding assays to in vivo behavioral models.

Receptor Binding Assay (Competitive Displacement)

This protocol determines the affinity of a test compound (antagonist) for the A2A receptor.

-

Preparation of Membranes: Homogenize striatal tissue (rich in A2A receptors) from rodents or use cell lines expressing recombinant human A2A receptors. Centrifuge to isolate the cell membrane fraction.

-

Incubation: Incubate the membranes with a constant concentration of a radiolabeled A2A receptor ligand (e.g., [³H]ZM241385) and varying concentrations of the unlabeled test compound.

-

Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and then derive the Ki value using the Cheng-Prusoff equation.

MPTP Mouse Model of Parkinson's Disease

This protocol creates a model of PD in mice to test the efficacy of therapeutic compounds.

-

Animal Selection: Use C57BL/6 mice, which are susceptible to MPTP neurotoxicity.

-

MPTP Administration: Administer MPTP hydrochloride (e.g., 20-30 mg/kg) via intraperitoneal injection for 4-5 consecutive days. This leads to a significant loss of dopaminergic neurons in the substantia nigra.

-

Drug Treatment: Following a post-lesion stabilization period (e.g., 7-14 days), administer the A2A antagonist or vehicle control according to the study design (e.g., daily oral gavage).

-

Behavioral Testing: Assess motor function using tests like the rotarod, pole test, or cylinder test.

-

Post-mortem Analysis: At the end of the study, sacrifice the animals and perform immunohistochemical analysis of brain tissue to quantify the loss of tyrosine hydroxylase (TH)-positive neurons (a marker for dopaminergic neurons) in the substantia nigra and striatum.

Rotarod Test for Motor Coordination

This is a common behavioral test to assess motor coordination and balance in rodent models of PD.

-

Training: Place mice on the rotarod apparatus for two consecutive days before MPTP treatment. The rod should accelerate (e.g., from 4 to 40 RPM over 5 minutes). Repeat until mice can stay on for a minimum duration (e.g., 180 seconds).

-

Testing: After MPTP lesioning and drug administration, place the mouse on the rotating rod.

-

Measurement: Record the latency to fall from the rod.

-

Trials: Perform multiple trials (e.g., 3 trials with a 30-minute inter-trial interval) and average the results for each animal.

-

Analysis: Compare the latency to fall between different treatment groups. A longer latency indicates improved motor coordination.

General Experimental Workflow

The following diagram illustrates a typical workflow for preclinical evaluation of an A2A antagonist for Parkinson's Disease.

Conclusion and Future Directions